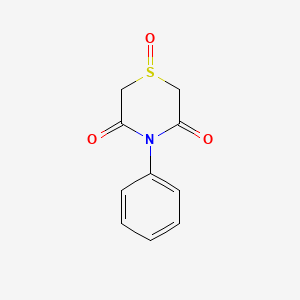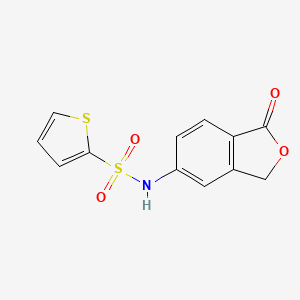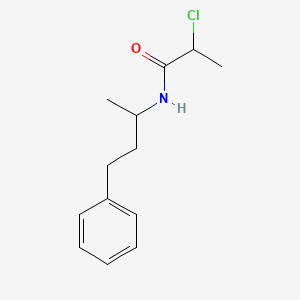
2-chloro-N-(4-phenylbutan-2-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-chloro-N-(4-phenylbutan-2-yl)propanamide” is a chemical compound with the molecular formula C13H18ClNO . It has a molecular weight of 239.74 . This compound is used in research .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringO=C(CCl)NC(C)CCC1=CC=CC=C1 . This indicates that the compound contains a carbonyl group (C=O), a chloro group (CCl), an amide group (NC), and a phenyl group (C6H5).
Applications De Recherche Scientifique
Pharmacodynamic and Pharmacokinetic Properties
Propofol, chemically unrelated to 2-chloro-N-(4-phenylbutan-2-yl)propanamide but relevant for its pharmacodynamic and pharmacokinetic exploration, is an intravenous anaesthetic with rapid induction and maintenance of anaesthesia. It is highlighted for its effectiveness in various anaesthetic practices, offering advantages such as rapid recovery and low incidence of postoperative nausea and vomiting. These characteristics are essential in evaluating new pharmacological agents for anaesthetic use or other medical applications (Langley & Heel, 1988).
Chemical Properties and Applications
The study on MLCT (Metal-to-Ligand Charge Transfer) excited states of cuprous bis-phenanthroline compounds discusses chemical properties and applications of these compounds, relevant for understanding chemical behaviors and potential applications of this compound. This research provides insights into the photochemical and photophysical properties that are crucial for applications in fields such as photovoltaics and photochemistry (Scaltrito et al., 2000).
Environmental and Toxicological Research
Research on the environmental fate, toxicity, and mechanisms of action of various compounds is pivotal for understanding the broader impacts of chemical agents. For instance, studies on the environmental occurrence and toxicity of triclosan highlight the importance of assessing chemical stability, degradation, and potential toxic effects on ecosystems and human health. Such research is foundational for evaluating new chemicals for safety and environmental impact (Bedoux et al., 2012).
Propriétés
IUPAC Name |
2-chloro-N-(4-phenylbutan-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO/c1-10(15-13(16)11(2)14)8-9-12-6-4-3-5-7-12/h3-7,10-11H,8-9H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMNUMSKIRHYVOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)C(C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

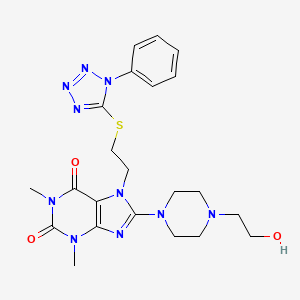
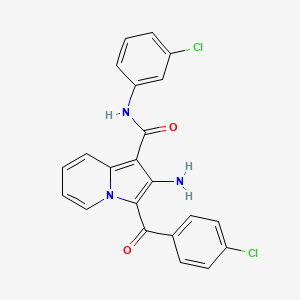
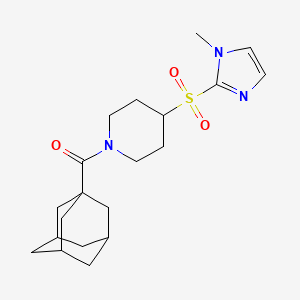

![N-(4-chloro-2-fluorophenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2715775.png)
![(Z)-6-(3,4-dimethoxybenzyl)-2-(4-methylbenzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B2715777.png)

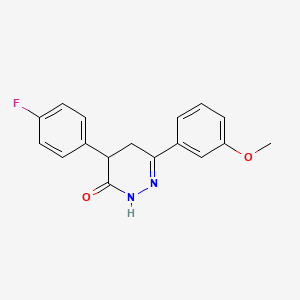
![Ethyl 2-[[2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetyl]amino]acetate](/img/structure/B2715780.png)

![2-[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-4-(4-methoxyphenyl)pyrazol-3-amine](/img/structure/B2715782.png)
